1-(4-Methylphenyl)cyclobutanamine

Description

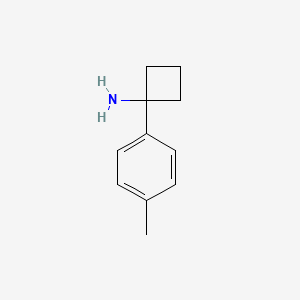

1-(4-Methylphenyl)cyclobutanamine is a cyclobutanamine derivative featuring a cyclobutane ring directly bonded to an aromatic 4-methylphenyl group. This structural motif combines the conformational rigidity of the cyclobutane ring with the electronic and steric effects of the methyl-substituted aromatic system.

Properties

CAS No. |

1094559-48-4 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 |

IUPAC Name |

1-(4-methylphenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C11H15N/c1-9-3-5-10(6-4-9)11(12)7-2-8-11/h3-6H,2,7-8,12H2,1H3 |

InChI Key |

YUTFZXDXBJCMGY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2(CCC2)N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCC2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine (CAS 1314714-46-9)

- Structure : The aromatic ring is substituted with two trifluoromethyl (-CF₃) groups at positions 3 and 3.

- Key Differences: Electronic Effects: The -CF₃ groups are strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the methyl group in 1-(4-methylphenyl)cyclobutanamine. This alters reactivity and binding interactions.

(b) 1-(3,4-Dimethoxyphenyl)cyclobutanamine

- Structure : Methoxy (-OCH₃) groups at positions 3 and 4 of the phenyl ring.

- Key Differences: Electronic Effects: Methoxy groups are electron-donating via resonance, increasing aromatic ring electron density. This may enhance interactions with polar receptors or enzymes. Physicochemical Properties: Reported as a white crystalline solid with solubility in ethanol and DMF. Applications: Exhibits sedative and hypnotic effects, suggesting divergent pharmacological applications compared to this compound .

(c) 1-(4-Chlorophenyl)cyclobutanemethanamine

- Structure: A chlorine atom at the para position and an additional aminomethyl group on the cyclobutane ring.

- Key Differences: Steric and Electronic Effects: Chlorine’s electron-withdrawing nature and larger atomic radius may sterically hinder interactions.

Analogues with Modified Cyclic Systems

(a) 1-(Aminomethyl)cyclobutanamine (CAS 780747-61-7)

- Structure: Lacks the aromatic phenyl group, featuring only a cyclobutane ring with an aminomethyl substituent.

- Physicochemical Properties: Lower molecular weight (100.16 g/mol) and higher polarity due to the absence of an aromatic system .

Data Table: Comparative Analysis

Notes

Limitations : Direct pharmacological or synthetic data for this compound are scarce in the provided evidence; inferences are drawn from structural analogs.

Contradictions: focuses on cyclopentanone intermediates rather than cyclobutanamines, requiring cautious extrapolation.

Safety: Analogues like 1-(aminomethyl)cyclobutanamine require stringent safety protocols (e.g., eye rinsing, medical consultation) due to irritancy risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.